[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Description
Properties
Molecular Formula |
C14H13Cl4N |
|---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-3-(2,4,6-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)12-5-3-4-9(14(12)18)13-10(16)6-8(15)7-11(13)17/h3-7,10,13H,1-2H3 |
InChI Key |
DWYWCDSYYTTWBA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1Cl)C2C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Structural and Synthetic Overview
The target compound features a polyhalogenated phenyl ring fused to a trichlorocyclohexadiene moiety, with a dimethylamine substituent at the 3-position. Its molecular formula, $$ \text{C}{14}\text{H}{13}\text{Cl}_4\text{N} $$, and molecular weight of 337.07 g/mol, necessitate precision in halogen placement and stereochemical control. The synthesis typically involves three stages:
- Construction of the trichlorocyclohexadiene backbone.
- Functionalization of the phenyl ring with chlorine substituents.
- Introduction of the dimethylamine group.
Preparation Methodologies
Nucleophilic Substitution Approach
This method leverages the reactivity of chloro-substituted intermediates to introduce the dimethylamine group. A representative protocol involves:
Synthesis of 2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-Phenyl Chloride :
Amination with Dimethylamine :
Table 1: Nucleophilic Substitution Reaction Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 80°C | |
| Catalyst | TBAI (5 mol%) | |
| Solvent | DMF | |
| Yield | 85–89% |
Reductive Amination Strategy
An alternative route employs reductive amination to install the dimethylamine group while preserving the halogenated framework:
Preparation of 3-Keto Intermediate :
Reductive Amination :
Table 2: Reductive Amination Optimization
| Condition | Optimization Outcome | Source |
|---|---|---|
| Reducing Agent | NaBH$$3$$CN > NaBH$$4$$ | |
| Solvent | Methanol | |
| Reaction Time | 24 hours |
Modular Assembly via Suzuki-Miyaura Coupling
For enhanced stereocontrol, a palladium-catalyzed cross-coupling approach is utilized:
Synthesis of Boronic Ester Precursor :
Coupling with Chlorophenyl Dimethylamine :
Purification and Characterization
Post-synthesis purification is critical due to the compound’s polyhalogenated nature:
Industrial-Scale Considerations
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | 85–89 | 98 | High | $$ |
| Reductive Amination | 76–80 | 97 | Moderate | $$$ |
| Suzuki Coupling | 70–75 | 99 | Low | $$$$ |
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms or the reduction of other functional groups.
Substitution: The compound is prone to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxylamine, ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce dechlorinated amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and agrochemicals.
Mechanism of Action
The mechanism by which [2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the derivative used.
Comparison with Similar Compounds
Positional Isomer: [3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
This isomer (CAS 1361579-86-3) shares the same molecular formula (C₁₄H₁₃Cl₄N ) but differs in substituent arrangement:
- Phenyl ring : Chlorine at position 3 (vs. position 2 in the target compound).
- Cyclohexadienyl ring : 2,3,4-Trichloro substitution (vs. 2,4,6-trichloro).
Implications :
- Steric and Symmetry Differences : The 2,3,4-trichloro substitution reduces symmetry compared to the 2,4,6-pattern, possibly affecting crystallinity or intermolecular interactions.
| Property | Target Compound | Positional Isomer (CAS 1361579-86-3) |
|---|---|---|
| Chlorine Positions (Phenyl) | 2-Chloro | 3-Chloro |
| Cyclohexadienyl Substitution | 2,4,6-Trichloro | 2,3,4-Trichloro |
| Molecular Weight | 337.1 g/mol | 337.1 g/mol |
| Smiles Notation | CN(C)c1cc(Cl)c(C2C=C(Cl)C(Cl)=CC2Cl)cc1 | CN(C)c1cccc(Cl)c1C1CC=C(Cl)C(Cl)=C1Cl |
Halogenated Aromatic Compounds from
Compounds 9f–9l in feature a pentamethylcyclopentadienyl group attached to substituted benzene rings. While structurally distinct, these compounds highlight the role of substituents on synthetic yields and properties:
| Compound | Substituent | Yield | Physical State |
|---|---|---|---|
| 9f | Methyl | 86% | White solid |
| 9g | Trifluoromethyl | 73% | White solid |
| 9h | tert-Butyl | 88% | Pale yellow oil |
| 9l | Nitro | 10% | Bright yellow solid |
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro-substituted compound (9l) exhibits a significantly lower yield (10%), suggesting synthetic challenges for EWGs. This could imply that the target compound’s trichlorocyclohexadienyl group (a strong EWG) might also pose synthesis difficulties.
- Physical State : Halogenated analogs (e.g., 9f, 9g) tend to form solids, likely due to increased polarity and intermolecular forces.
Halogenated Furanones and Related Compounds ()
lists halogenated furanones (e.g., EMX, BMX-3) with carcinogenic potency classified under LM (mechanistic evidence of carcinogenicity).
| Compound | Class | Carcinogenicity |
|---|---|---|
| EMX (halofuranones) | Halogenated cyclic ketones | LM |
| BMX-3 | Nonhalogenated aromatics | LM |
| Target Compound | Halogenated aromatic amine | Unknown |
Implications :
- Structure–Activity Relationships (SAR): High halogenation in EMX correlates with carcinogenicity, suggesting that the target compound’s trichlorocyclohexadienyl group may similarly influence toxicity.
- Aromatic Amines : The dimethylamine group could introduce additional bioactivity, warranting further toxicological studies.
Biological Activity
The compound [2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine , with the CAS number 1361577-64-1, is a complex organic molecule characterized by its unique structure that includes a chloro-substituted phenyl ring and a trichlorocyclohexadiene moiety. This compound belongs to a class of chemicals that may exhibit significant biological activity due to the presence of multiple chlorine atoms and an amine functional group, which can influence its reactivity and interactions with biological systems.
Biological Activity Overview
The biological activity of this compound can be understood through various studies that explore its antimicrobial properties and potential therapeutic applications. The presence of chlorine atoms in its structure suggests enhanced lipophilicity, which aids in membrane permeability and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit a range of pharmacological effects, particularly antimicrobial activity. For instance, studies have shown that chloro-substituted amines can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Efficacy Against Various Bacteria
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus (MRSA) | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides varies with the position of substituents on the phenyl ring. Compounds with halogenated substituents demonstrate increased potency against specific bacterial strains due to their enhanced ability to penetrate cell membranes .
Computational Predictions
Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the biological activity based on the compound's structure. These predictions can help identify potential therapeutic uses or toxic effects .
Case Studies
-
Study on Antimicrobial Properties :
A study characterized various chloroacetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The findings indicated that compounds with higher lipophilicity were more effective against Gram-positive bacteria and pathogenic yeasts . -
Comparative Analysis :
Another study evaluated a series of chlorinated compounds against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited submicromolar activity against MRSA, highlighting the importance of structural modifications in enhancing biological efficacy .
Q & A
Q. What are the recommended synthetic routes for [2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine, and how can regioselectivity be controlled?
Methodological Answer : The synthesis of polychlorinated aromatic amines often involves multi-step halogenation and alkylation. For example, describes a procedure where phenylethylamine derivatives are synthesized via alkylation of nitriles with organolithium reagents (e.g., n-BuLi), followed by reduction (e.g., BH₃·THF) and acid hydrolysis. To control regioselectivity in chlorination, steric and electronic factors must be optimized. For instance, directing groups (e.g., dimethylamino) can influence substitution patterns. Use low-temperature conditions (-78°C) and slow reagent addition to minimize side reactions. Monitor intermediates via TLC and NMR .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions (e.g., aromatic protons and chlorine splitting patterns) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying polychlorinated structures .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies) .
Q. What stability considerations are critical for handling this compound?
Methodological Answer : Polychlorinated amines are prone to hydrolysis and photodegradation. Store under inert atmosphere (N₂/Ar) at -20°C in amber vials. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Methodological Answer : Use density functional theory (DFT) to calculate:
- Electrophilicity Index : Predicts susceptibility to nucleophilic attack at chlorine substituents.
- HOMO-LUMO Gaps : Estimates redox activity, relevant for catalytic coupling reactions.
Software like Gaussian 16 with B3LYP/6-311G(d,p) basis sets is recommended. Validate models against experimental kinetic data (e.g., reaction rates with Pd catalysts) .
Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?
Methodological Answer : When conflicting bioactivity results arise (e.g., antioxidant vs. pro-inflammatory effects):
- Dose-Response Analysis : Test across a wide concentration range (nM to mM) to identify biphasic effects.
- Target Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities for receptors like dopamine β-hydroxylase () or COX-2 ().
- Metabolite Screening : LC-HRMS identifies metabolites that may antagonize parent compound activity .
Q. How can advanced crystallography resolve ambiguities in the compound’s solid-state structure?
Methodological Answer : Single-crystal X-ray diffraction is essential for confirming stereochemistry and intermolecular interactions. For polychlorinated amines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
